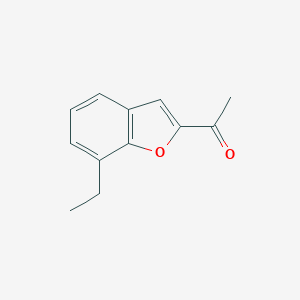

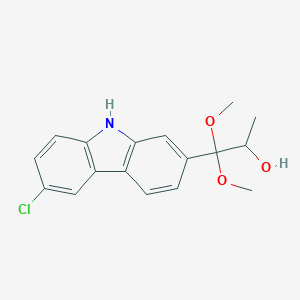

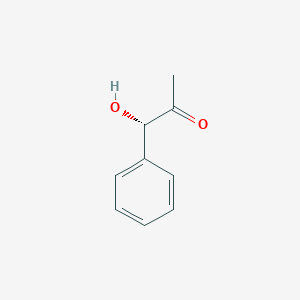

2-Acetyl-7-ethylbenzofuran

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to 2-acetyl-7-ethylbenzofuran, often involves Friedel-Crafts acylation reactions. An example of such a synthesis is the acetylation of 2,3-dimethylbenzofuran, which yields 2-acetyl-3-ethylbenzofuran among other products, demonstrating the feasibility of synthesizing substituted benzofurans via electrophilic aromatic substitution and rearrangement processes (Baciocchi et al., 1978).

Molecular Structure Analysis

The structural analysis of benzofuran derivatives is critical for understanding their reactivity and properties. Studies involving NMR spectroscopy have been instrumental in determining the positions of substituents in acetylated benzofurans, offering insights into the molecular structure of these compounds (Bǎrboiu et al., 1974).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including further acylation, cycloadditions, and functionalization of the aromatic system. A notable reaction is the one-pot multistep synthesis of 4-acetoxy-2-amino-3-arylbenzofurans from starting materials involving several elementary reactions, highlighting the chemical versatility of benzofuran compounds (Ishikawa et al., 2005).

Applications De Recherche Scientifique

Synthesis of Intermediates for Drug Development

An efficient and scalable synthesis method has been developed for intermediates useful in the synthesis of drugs such as Pyriftalid and Paquinimod, leveraging 2-acetyl-6-nitrobenzoic acid as the starting material. This process underscores the role of 2-Acetyl-7-ethylbenzofuran derivatives in facilitating the production of pharmaceutical compounds (Li, Zhang, Yang, & Li, 2017).

Green Synthesis Approaches

A green synthesis approach for Cefdinir, an antibiotic, indicates the environmental benefits of using alternative synthetic routes. This method emphasizes the reduction of hazardous waste, highlighting the importance of sustainable practices in chemical synthesis and the potential roles of benzofuran derivatives in these processes (Wei-hui, 2013).

Renewable Resources for Chemical Synthesis

Research demonstrates the synthesis of acetyl-substituted tetrahydrobenzofuran and tetrahydronaphthalene from renewable furanics, showcasing an innovative use of biomass-derived materials in chemical manufacturing. This work suggests the versatility of 2-Acetyl-7-ethylbenzofuran derivatives in creating value-added chemicals from sustainable resources (Marri et al., 2019).

Novel Sesquiterpenes and Benzofuran Derivatives

The isolation of novel compounds, including 2-acetyl-5-isopentenyl-6-methylbenzofuran, from Ligularia veitchiana roots, illustrates the potential of benzofuran derivatives in discovering new bioactive molecules. These findings contribute to the understanding of natural products' chemical diversity and their applications in drug discovery and development (Liu et al., 2010).

Anticholinesterase Activity

Investigations into novel anticholinesterases based on the molecular skeletons of Furobenzofuran and Methanobenzodioxepine indicate the therapeutic potential of benzofuran derivatives. These compounds have shown potent inhibitory activity against acetyl- and butyrylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Luo et al., 2005).

Orientations Futures

Benzofuran compounds, including “2-Acetyl-7-ethylbenzofuran”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Propriétés

IUPAC Name |

1-(7-ethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUMBVQDEFOAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498725 | |

| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-7-ethylbenzofuran | |

CAS RN |

59664-03-8 | |

| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

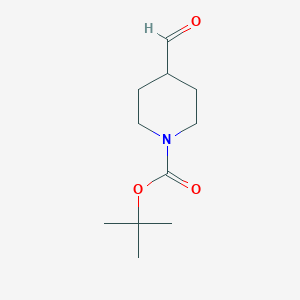

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)

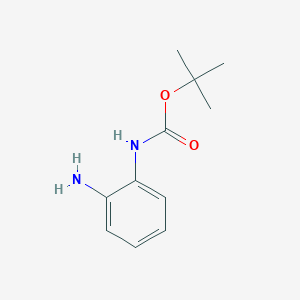

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)